1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
1-[(4-Methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazo[4,5-b]pyridine core with methoxybenzyl and methylphenyl substituents. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological activity, including potential interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties make it useful in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes or receptors. These interactions may involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
- 1-[(4-Methoxybenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
- 1-[(4-Methoxybenzyl)oxy]-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine
Comparison: Compared to these similar compounds, 1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine may exhibit unique properties due to the specific combination of substituents
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-5-9-17(10-6-15)21-23-20-19(4-3-13-22-20)24(21)26-14-16-7-11-18(25-2)12-8-16/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLNWDKVIHQUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)OC)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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